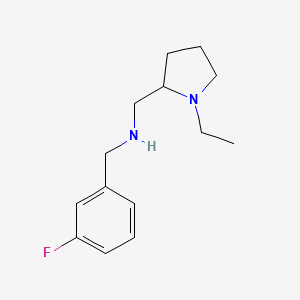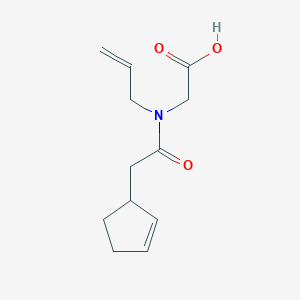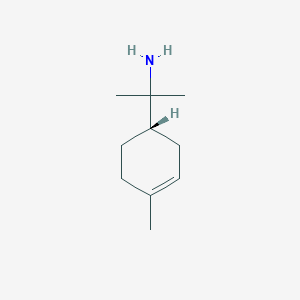![molecular formula C13H10N4O2S B14897166 N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine is a chemical compound with the empirical formula C13H10N4O2S and a molecular weight of 286.31 g/mol . This compound is known for its potent antitubercular activity and is often referred to by its synonym, TP053 . It is a thienopyrimidine derivative that has shown significant potential in scientific research, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 2-phenylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with guanidine to yield the thienopyrimidine core. Subsequent nitration and methylation steps produce the final compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nitrating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its antitubercular properties have potential therapeutic applications in the treatment of tuberculosis.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine involves its activation by mycothiol-dependent reductase Rv2466c. This enzyme mediates the reductive activation of the compound, allowing it to exert its antibacterial effects by killing both replicating and non-replicating Mycobacterium tuberculosis . The molecular targets and pathways involved in this process are still being studied, but the compound’s ability to disrupt bacterial cell function is well-documented.
Comparison with Similar Compounds
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its potent antitubercular activity and specific mechanism of action. Similar compounds include:
- N-(2-phenylethyl)-N-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amine
- N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-N’-(1-naphthyl)-1,2-ethanediamine These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C13H10N4O2S |
|---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
N-methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10N4O2S/c1-14-12-9-7-10(17(18)19)20-13(9)16-11(15-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,16) |
InChI Key |
JHLJMVJTSFLRPS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(SC2=NC(=N1)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)


![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)

![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)


![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)





